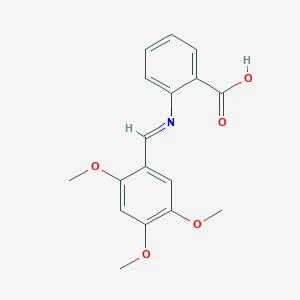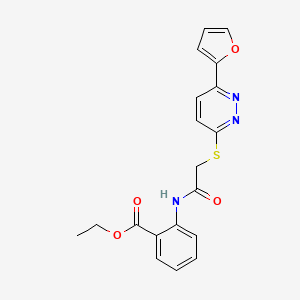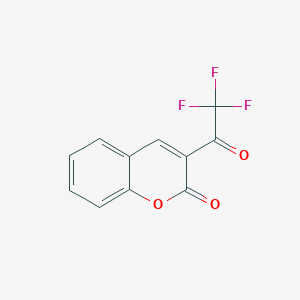
3-(Trifluoroacetyl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoroacetyl)coumarin is a chemical compound with the CAS Number: 503315-79-5 . It has a molecular weight of 242.15 .
Synthesis Analysis
A new method for the synthesis of α-trifluoroacetyl tertiary alcohols bearing coumarins has been described. The reaction of this compound and pyrrole provided the target compounds with high yields under catalyst-free, mild conditions .Molecular Structure Analysis
This compound contains a total of 23 bonds; 18 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis
The reaction of this compound and pyrrole provided the target compounds with high yields under catalyst-free, mild conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.15 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis Techniques and Applications
- 3-(Trifluoroacetyl)coumarins have been synthesized through recyclization under microwave-assisted solvent-free conditions, highlighting a method with short reaction time, high yields, and environmental friendliness (Yang et al., 2015).
- These compounds have served as novel and efficient building blocks for the regioselective synthesis of 3,4-fused coumarins, indicating their utility in creating diverse molecular structures (Iaroshenko et al., 2011).
Antifungal Properties
- Novel coumarin thiazoles containing trifluoromethyl group have been synthesized using 3-(trifluoroacetyl)coumarin, demonstrating significant antifungal activity against various fungal species (Yang et al., 2020).
- Another research synthesized new series of coumarin derivatives with 7-hydroxy-7-(trifluoromethyl) groups, which also showed significant antifungal activities, highlighting the role of trifluoromethyl groups in enhancing biological activity (Bao et al., 2019).
Applications in Biological and Chemical Synthesis
- Research has shown that α-trifluoromethylated tertiary alcohols bearing coumarins, synthesized using this compound, exhibit broad-spectrum antifungal activity, suggesting potential applications in agrochemicals and pharmaceuticals (Jiang et al., 2022).
- The compound also plays a role in the synthesis of trifluoromethyl-substituted bis(indolyl)methane compounds, which are of interest due to their chemical properties and potential applications in medicinal chemistry (Yuan et al., 2019).
Use in Detection and Sensing Applications
- A coumarin-based sensor containing trifluoroacetyl acetonate moiety has been designed for the detection of hydrazine, demonstrating the use of this compound derivatives in the development of chemical sensors (Goswami et al., 2014).
Potential in Drug Development
- Some derivatives of this compound have been evaluated for their antitumor and antioxidant activities, showing high protective effects against DNA damage, which is crucial for the development of new pharmaceutical compounds (Salem et al., 2016).
General Overview of Coumarins
- While not specific to this compound, a review on coumarins discusses their versatile and readily accessible scaffold with broad-ranging biological activities, giving context to the significance of such compounds in scientific research (Annunziata et al., 2020).
作用機序
Safety and Hazards
While specific safety data for 3-(Trifluoroacetyl)coumarin was not found, coumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
特性
IUPAC Name |
3-(2,2,2-trifluoroacetyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O3/c12-11(13,14)9(15)7-5-6-3-1-2-4-8(6)17-10(7)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZRPNLJMTSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the advantages of using microwave-assisted synthesis for producing 3-(trifluoroacetyl)coumarin?
A: Microwave-assisted synthesis of this compound offers several benefits over conventional methods. Primarily, it significantly reduces reaction times, leading to increased efficiency. [] Additionally, this method typically proceeds under solvent-free conditions, minimizing the use of potentially harmful solvents and aligning with green chemistry principles. [] The combination of shorter reaction times and reduced solvent use makes microwave-assisted synthesis a more environmentally friendly and cost-effective approach for producing this compound.
Q2: Can you describe a key synthetic route to obtain 4-unsubstituted 3-(trifluoroacetyl)coumarins?
A: A two-step process has been successfully employed to synthesize 4-unsubstituted 3-(trifluoroacetyl)coumarins. [] Initially, a Knoevenagel condensation between salicylaldehydes and ethyl trifluoroacetoacetate is carried out, often facilitated by piperidinium acetate as a catalyst. This reaction yields ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. [] In the subsequent step, these chromenes undergo recyclization in refluxing chlorobenzene with p-toluenesulfonic acid as a catalyst, ultimately affording the desired 4-unsubstituted 3-(trifluoroacetyl)coumarins. []
Q3: How can 4-chloro-3-(trifluoroacetyl)coumarin be utilized in organic synthesis?
A: 4-Chloro-3-(trifluoroacetyl)coumarin serves as a valuable building block for synthesizing diverse heterocyclic compounds. One notable application is its role in producing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones. [, ] This synthesis involves reacting the coumarin derivative with various anilines, leading to the formation of intermediates. These intermediates then undergo intramolecular cyclization, ultimately yielding the desired chromenoquinolinone derivatives. [, ] This method highlights the potential of 4-chloro-3-(trifluoroacetyl)coumarin as a precursor for developing novel compounds with potential biological activities.
Q4: Have this compound derivatives shown any promising biological activities?
A: Yes, research suggests that certain this compound derivatives exhibit promising antifungal properties. Studies have investigated their activity against a range of fungal pathogens, including Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Rhizoctonia solani Kuhn, and Phytophthora parasitica var. nicotianae. [] Some derivatives demonstrated broad-spectrum antifungal activity, effectively inhibiting the growth of multiple fungal species. [] Notably, compound 3cd displayed potent activity against Rhizoctonia solani Kuhn, exhibiting an EC50 value comparable to that of the commercial fungicide triadimefon. []
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A: The synthesized compounds are typically characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H-NMR and 13C-NMR, provides detailed information about the compound's structure and connectivity. [, , ] High-resolution mass spectrometry (HRMS) confirms the molecular weight and provides insights into the elemental composition. [, ] For some derivatives, single-crystal X-ray analysis has been employed to determine their precise three-dimensional structures and confirm the assigned configurations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

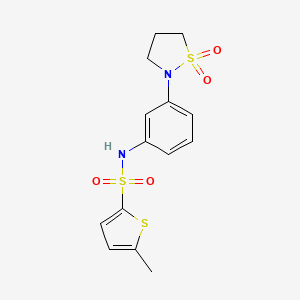
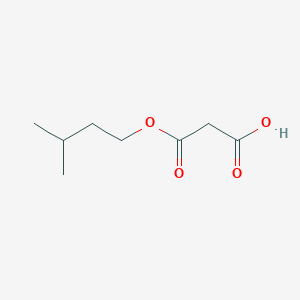
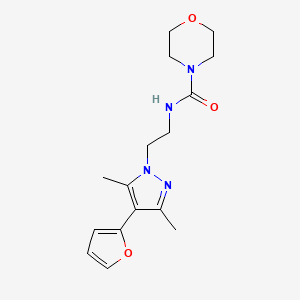
![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)
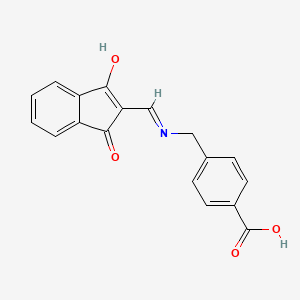
![2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2731016.png)
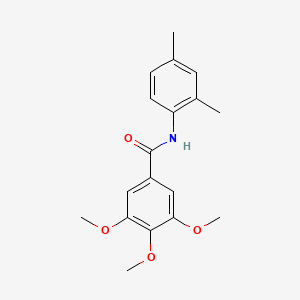
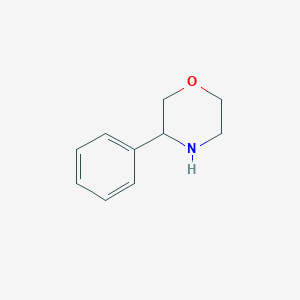

![1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2731024.png)
